(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]
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Overview
Description
N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and 1,4-phenylenediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the starting materials to the desired Schiff base. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups on the benzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets, such as enzymes and receptors, leading to modulation of their activity. The compound’s structure allows it to participate in electron transfer reactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,3,4-trimethoxybenzylidene)ethylenediamine
- N,N’-Bis(2,3,4-trimethoxybenzylidene)cyclohexanediamine
Uniqueness
N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine is unique due to its specific structural features, such as the presence of multiple methoxy groups and the phenylenediamine core. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to form stable metal complexes and participate in electron transfer reactions sets it apart from other similar Schiff bases.
Properties
CAS No. |
141334-23-8 |
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Molecular Formula |
C26H28N2O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(2,3,4-trimethoxyphenyl)-N-[4-[(2,3,4-trimethoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C26H28N2O6/c1-29-21-13-7-17(23(31-3)25(21)33-5)15-27-19-9-11-20(12-10-19)28-16-18-8-14-22(30-2)26(34-6)24(18)32-4/h7-16H,1-6H3 |
InChI Key |
WJDJLBSZUUJGOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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